Pyrrolidine-3-thiol

Catalog No.
S13808663
CAS No.
M.F
C4H9NS
M. Wt
103.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolidine-3-thiol

Product Name

Pyrrolidine-3-thiol

IUPAC Name

pyrrolidine-3-thiol

Molecular Formula

C4H9NS

Molecular Weight

103.19 g/mol

InChI

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2

InChI Key

TZVFQFLWFZUIQS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1S

Pyrrolidine-3-thiol is a sulfur-containing heterocyclic compound characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom, with a thiol group (-SH) attached to the third carbon. This compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry due to its unique structural features and reactivity.

, particularly those involving nucleophilic substitution due to the presence of the thiol group. Key reactions include:

  • Nucleophilic Addition: The thiol group can act as a nucleophile, attacking electrophilic centers in other molecules.
  • Disulfide Formation: Pyrrolidine-3-thiol can undergo oxidation to form disulfides, which are important in biological systems and can influence protein folding.
  • Michael Addition: It can participate in Michael addition reactions, where it adds to α,β-unsaturated carbonyl compounds, forming new carbon-sulfur bonds .

Pyrrolidine-3-thiol exhibits various biological activities. Its thiol group is crucial for interacting with biological molecules, including proteins and enzymes. Some reported activities include:

  • Antioxidant Properties: The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress.
  • Enzyme Inhibition: Pyrrolidine-3-thiol may inhibit certain enzymes through thiol-disulfide exchange mechanisms, affecting metabolic pathways and signaling processes .
  • Potential Anticancer Activity: Some studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells.

Several methods have been developed for synthesizing pyrrolidine-3-thiol:

  • From Pyrrolidine Derivatives: Pyrrolidine can be converted into pyrrolidine-3-thiol via the introduction of a thiol group through nucleophilic substitution or reduction of sulfonyl derivatives.
  • Asymmetric Synthesis: Organocatalytic methods have been employed to synthesize enantiomerically enriched pyrrolidine derivatives, including pyrrolidine-3-thiol, using Michael addition reactions .
  • Multistep Synthesis: A common approach involves multiple steps starting from readily available precursors, utilizing various protecting groups and functional group transformations to achieve the desired compound .

Pyrrolidine-3-thiol has several applications in different fields:

  • Medicinal Chemistry: It serves as a building block for developing pharmaceuticals, particularly in designing drugs targeting neurological disorders and cancer.
  • Organic Synthesis: Its reactivity allows it to be used as a reagent or catalyst in various organic transformations.
  • Biochemical Research: Pyrrolidine-3-thiol is used in studies investigating thiol-disulfide dynamics in proteins and other biomolecules.

Interaction studies involving pyrrolidine-3-thiol focus on its ability to form complexes with metal ions and other biomolecules. These interactions can influence its biological activity and stability. For instance:

  • Metal Coordination: The thiol group can coordinate with transition metals, which may enhance its efficacy as a therapeutic agent or catalyst.
  • Protein Binding Studies: Investigations into how pyrrolidine-3-thiol interacts with proteins can provide insights into its mechanism of action in biological systems .

Pyrrolidine-3-thiol shares structural similarities with various other compounds. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
PyrrolidineFive-membered ring with nitrogenBasic structure without thiol functionality
ThiomorpholineSix-membered ring containing sulfurGreater ring strain; different reactivity
2-ThiopyrrolidineSimilar five-membered ring but with sulfur at position 2Potentially different biological activity
3-Mercapto-pyrrolidineSimilar structure but with a different substituent at position 3Varies in reactivity due to substitution

Pyrrolidine-3-thiol's distinct feature is the positioning of the thiol group at the third carbon atom of the pyrrolidine ring, which significantly influences its chemical reactivity and biological properties compared to these similar compounds.

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

103.04557046 g/mol

Monoisotopic Mass

103.04557046 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-10-2024

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